molecular formula C10H15N B2977603 1-(4-Ethylphenyl)ethanamine CAS No. 1082653-64-2; 147116-33-4; 212968-67-7; 292068-37-2

1-(4-Ethylphenyl)ethanamine

Cat. No.: B2977603
CAS No.: 1082653-64-2; 147116-33-4; 212968-67-7; 292068-37-2
M. Wt: 149.237
InChI Key: AMXXYSXDJUIPMZ-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)ethanamine (CAS: 212968-67-7) is a chiral primary amine with the molecular formula C₁₀H₁₅N and a molecular weight of 149.24 g/mol. It features an ethyl group substituted at the para position of the phenyl ring attached to an ethanamine backbone. The (S)-enantiomer is commonly studied, as highlighted in synthetic and pharmacological research (). This compound is utilized in organic synthesis, particularly in the development of Schiff base ligands for coordination chemistry () and as a precursor for acetylcholinesterase (AChE) inhibitors (). Its purity (≥95%) and stereochemical specificity make it valuable in enantioselective applications .

Properties

IUPAC Name

1-(4-ethylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-3-9-4-6-10(7-5-9)8(2)11/h4-8H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXXYSXDJUIPMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30933034
Record name 1-(4-Ethylphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30933034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147116-33-4
Record name 1-(4-Ethylphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30933034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-ethylphenyl)ethan-1-amine
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Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(4-Ethylphenyl)ethanamine, emphasizing differences in substituents, pharmacological activity, and regulatory status:

Compound Molecular Formula Substituents Key Properties/Activity References
This compound C₁₀H₁₅N 4-Ethylphenyl Chiral building block; AChE inhibitor precursor
1-(4-Methoxyphenyl)ethanamine C₉H₁₃NO 4-Methoxyphenyl Lower lipophilicity; potential CNS activity
1-(4-(4-Fluorophenoxy)phenyl)ethanamine C₁₄H₁₅FNO 4-(4-Fluorophenoxy)phenyl Enhanced electronic effects; uncharacterized bioactivity
2-(2,5-Dimethoxy-4-ethylphenyl)ethanamine (2C-E) C₁₂H₁₉NO₂ 2,5-Dimethoxy, 4-ethylphenyl Serotonergic hallucinogen; Schedule I controlled
1-(4-Piperidin-1-yl-phenyl)ethanamine C₁₃H₂₀N₂ 4-Piperidinylphenyl Potential CNS modulation via piperidine moiety
(R)-1-(6-Fluorobenzo[d]thiazol-2-yl)ethanamine derivatives C₉H₁₀FN₃S Benzothiazole-fluorine substituent Pseudoirreversible AChE/BChE inhibitors (e.g., 3b, 3d)

Structural and Physicochemical Differences

  • Substituent Effects: The ethyl group in this compound increases lipophilicity compared to the methoxy analog, enhancing membrane permeability . Piperidine Substitution: The piperidinyl group in may confer basicity and interact with neurotransmitter receptors (e.g., σ or opioid receptors) .

Pharmacological and Functional Comparisons

  • AChE Inhibition :
    • Derivatives of (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine () exhibit pseudoirreversible AChE inhibition, with compounds 3b and 3d showing 10-fold higher potency than rivastigmine . The ethylphenyl analog may serve as a precursor for similar carbamate inhibitors.
  • Hallucinogenic Activity: 2C-E () acts as a serotonin 5-HT₂A receptor agonist, unlike this compound, which lacks the dimethoxy motifs critical for psychedelic activity .
  • Cytotoxicity: Benzothiazole derivatives () show negligible cytotoxicity, suggesting the ethylphenyl scaffold’s utility in designing non-toxic therapeutics .

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